

Unveiling the Spectroscopic Signature of O-Methylancistrocladinine: A Technical Guide

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Compound of Interest

Compound Name: *O-Methylancistrocladinine*

Cat. No.: *B15188218*

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A comprehensive analysis of the spectroscopic data for **O-Methylancistrocladinine**, a naphthylisoquinoline alkaloid, is presented here for researchers, scientists, and professionals in drug development. This guide provides a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the identification, characterization, and further investigation of this class of natural products. The data is based on the structural elucidation work published by Bringmann et al. in the Journal of Natural Products (2004).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **O-Methylancistrocladinine**.

Table 1: ¹H NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	3.28	m	
4	2.85, 2.25	m, m	
1'	7.02	s	
3'	6.85	s	
4'	-	-	-
5	7.00	d	2.4
7	6.78	d	2.4
8	6.88	s	
1-Me	1.15	d	6.5
3-Me	0.85	d	6.8
N-Me	2.35	s	
6-OMe	3.90	s	
8-OMe	3.95	s	
2'-OMe	3.80	s	

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data

Position	Chemical Shift (δ) ppm
1	49.5
3	58.0
4	30.2
4a	125.8
5	110.1
6	155.1
7	112.5
8	155.8
8a	115.9
1'	123.4
2'	156.2
3'	105.5
4'	134.5
5'	128.9
6'	124.1
7'	126.3
8'	127.1
1-Me	15.2
3-Me	12.8
N-Me	40.5
6-OMe	55.3
8-OMe	55.9
2'-OMe	55.8

Solvent: CDCl₃

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique	Data
MS (EI)	m/z (% rel. int.): 421 [M ⁺] (100), 406 (35), 390 (10), 211 (15), 204 (20), 189 (25)
IR (KBr)	ν (cm ⁻¹): 2925, 1610, 1580, 1460, 1210, 1100

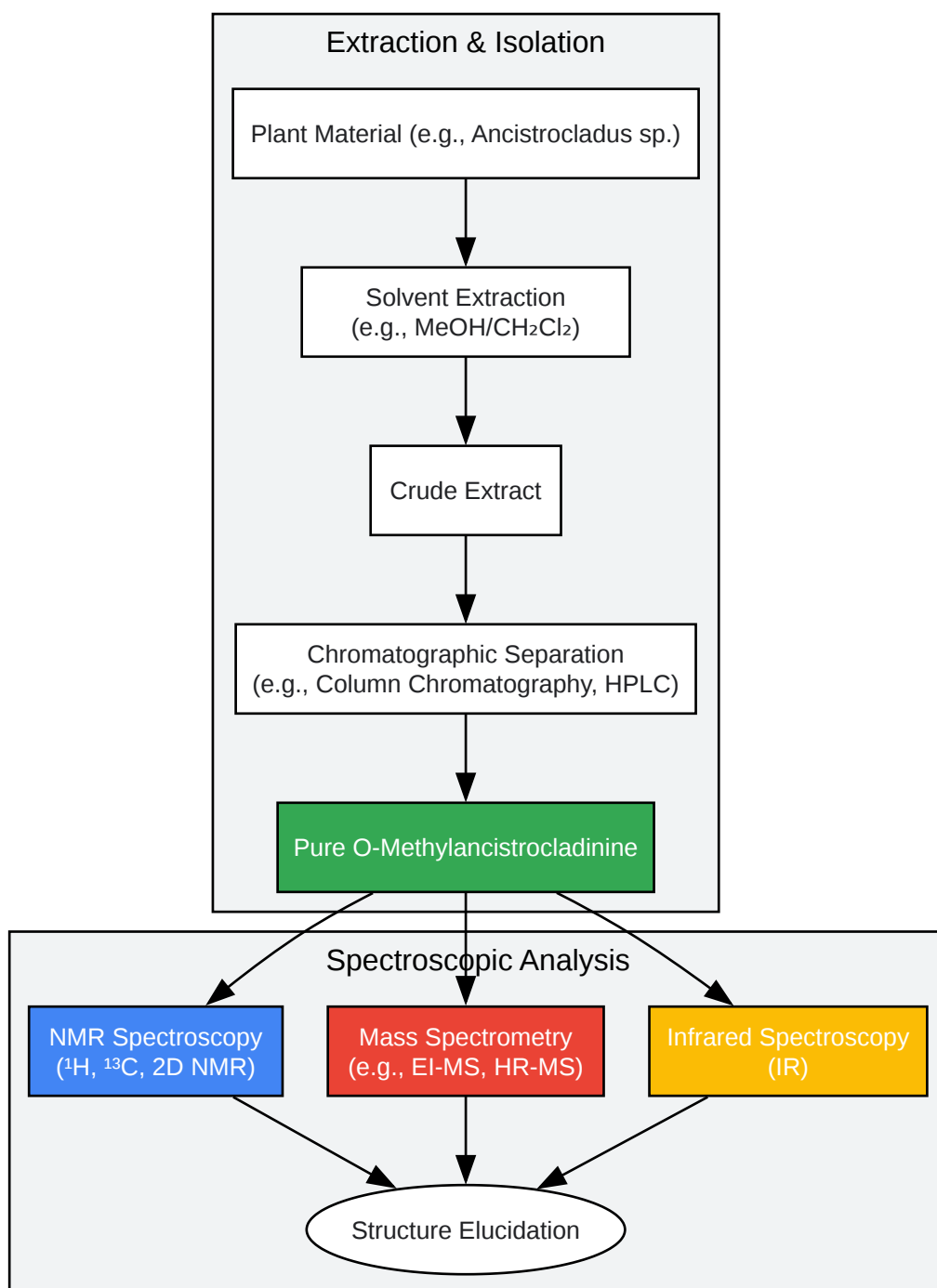
Interpretation of Spectroscopic Data

The ¹H NMR spectrum shows characteristic signals for the methoxy groups and the aromatic and aliphatic protons of the naphthylisoquinoline core. The ¹³C NMR spectrum confirms the presence of 26 carbon atoms, with distinct chemical shifts for the carbonyls, aromatic carbons, and aliphatic carbons. The mass spectrum shows the molecular ion peak at m/z 421, consistent with the molecular formula C₂₆H₂₇NO₄. The IR spectrum displays absorption bands corresponding to C-H, C=C aromatic, and C-O stretching vibrations.

Experimental Protocols

The spectroscopic data presented above were obtained according to the methodologies detailed in the primary literature. A general workflow for the isolation and characterization of naphthylisoquinoline alkaloids is outlined below.

General Workflow for Isolation and Structure Elucidation



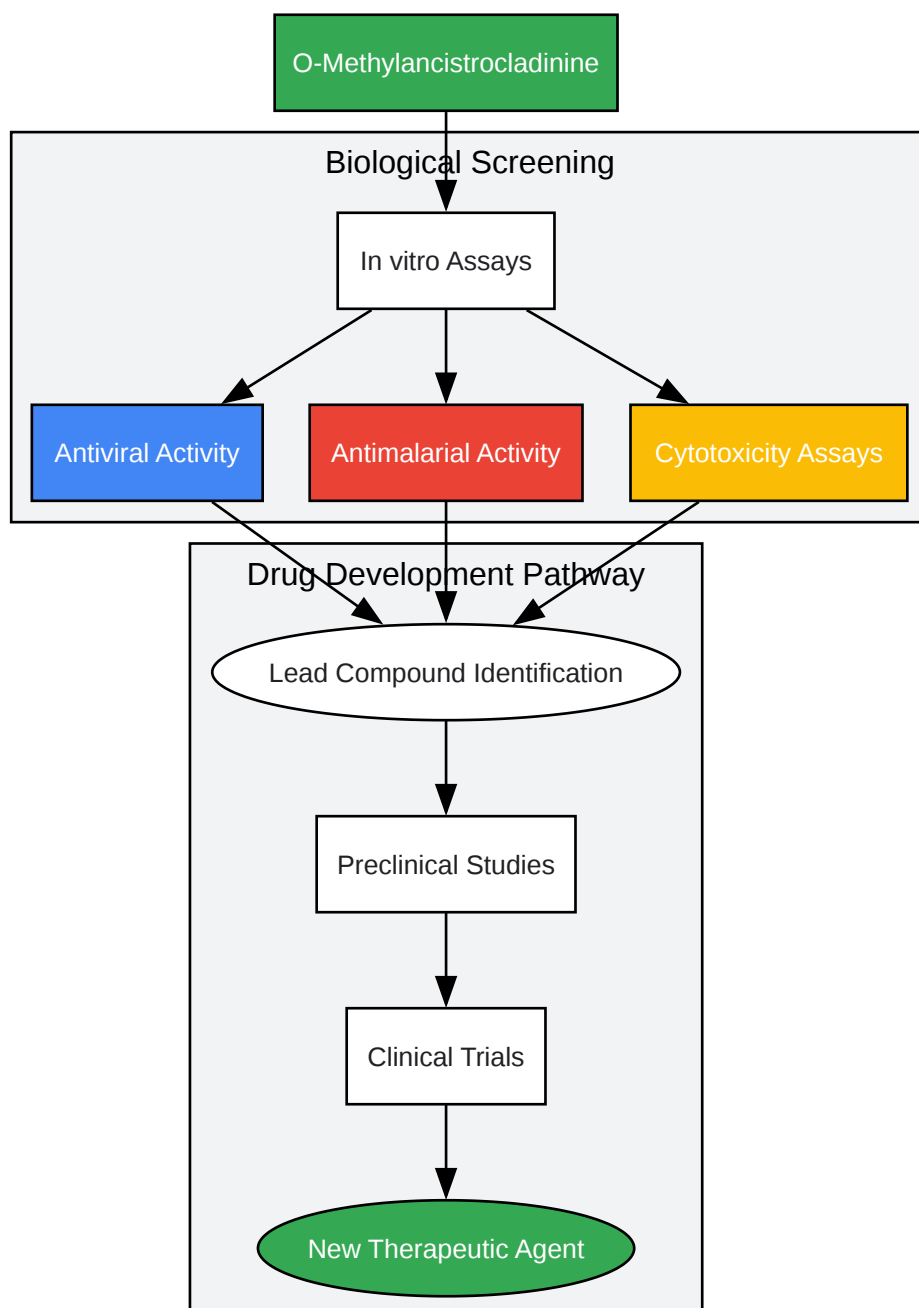
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Caption: General experimental workflow for the isolation and spectroscopic characterization of **O-Methylancistrocladinine**.

Signaling Pathways and Logical Relationships

At present, specific signaling pathways directly modulated by **O-Methylancistrocladinine** are not extensively documented in publicly available literature. However, naphthylisoquinoline alkaloids, as a class, are known to exhibit a range of biological activities, including antiviral, antimalarial, and cytotoxic effects. The logical relationship for the investigation of these activities is depicted below.

Logical Workflow for Bioactivity Screening



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Caption: Logical workflow for the investigation of the biological activities of **O-Methylancistrocladinine**.

This technical guide provides a foundational understanding of the spectroscopic properties of **O-Methylancistrocladinine**. Further research into its biological activities and mechanism of action is warranted to explore its full therapeutic potential.

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